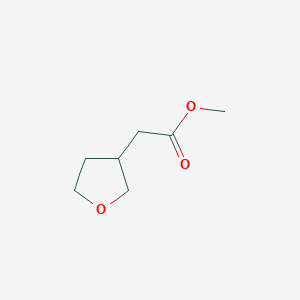
methyl 2-(oxolan-3-yl)acetate
概要
説明
methyl 2-(oxolan-3-yl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a tetrahydrofuran ring attached to an acetate group
作用機序
Mode of Action
It is suggested that the compound might interact with its targets through a series of biochemical reactions, leading to changes in cellular processes . More detailed studies are required to elucidate these interactions and the resulting changes.
Biochemical Pathways
It is known that the compound is involved in the synthesis of various stereoisomers . The compound undergoes mesylation and nucleophilic substitution to afford the corresponding product with specific configuration
Result of Action
It is known that the compound is involved in the synthesis of various stereoisomers, which have different odor properties
Action Environment
It is known that the compound is involved in the synthesis of various stereoisomers, which have different odor properties These properties could potentially be influenced by environmental factors
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(oxolan-3-yl)acetate typically involves the esterification of 2-(tetrahydrofuran-3-yl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same esterification reaction but may include additional steps such as purification and distillation to obtain the final product with high purity.
化学反応の分析
Types of Reactions: methyl 2-(oxolan-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: 2-(tetrahydrofuran-3-yl)acetic acid.
Reduction: 2-(tetrahydrofuran-3-yl)ethanol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
科学的研究の応用
methyl 2-(oxolan-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways involving esters and their derivatives.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
類似化合物との比較
- Methyl 2-(tetrahydrofuran-2-yl)acetate
- 2-Methyltetrahydrofuran
- Tetrahydrofuran-3-yl acetate
Comparison: methyl 2-(oxolan-3-yl)acetate is unique due to the position of the tetrahydrofuran ring, which influences its reactivity and interactions with other molecules. Compared to Methyl 2-(tetrahydrofuran-2-yl)acetate, the 3-yl position provides different steric and electronic properties, making it suitable for specific applications in synthesis and research.
特性
IUPAC Name |
methyl 2-(oxolan-3-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-9-7(8)4-6-2-3-10-5-6/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUBZCCIRKXELS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCOC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

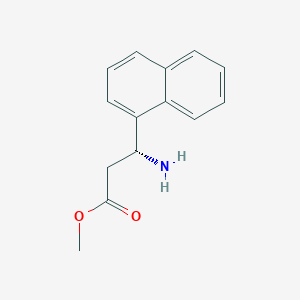

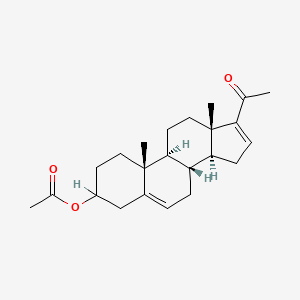
![1-[6-(Dimethylamino)pyrimidin-4-yl]piperidin-3-ol](/img/structure/B2909719.png)
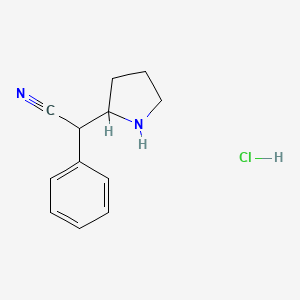
![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)thiophene-2-carboxamide](/img/structure/B2909722.png)
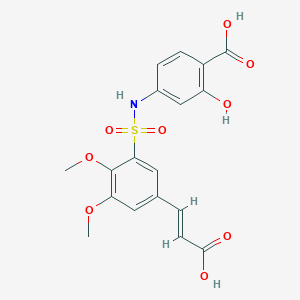
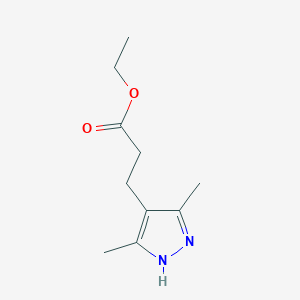
![2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2909726.png)
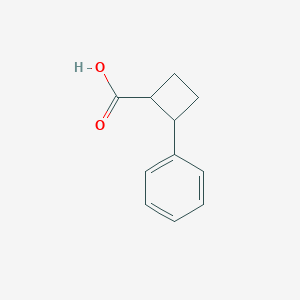
![3-(2-chlorophenyl)-5-methyl-N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2909731.png)
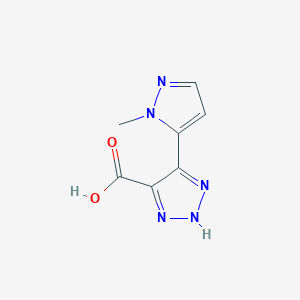
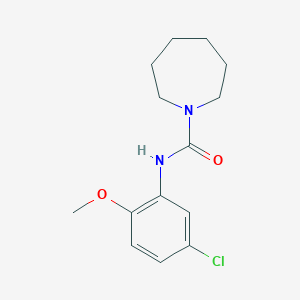
![4-(4-fluorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2909736.png)
